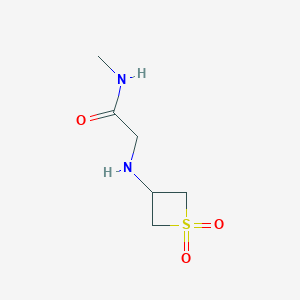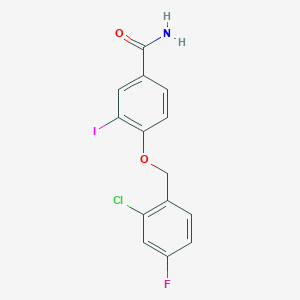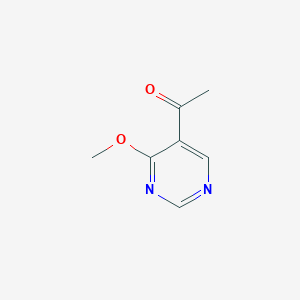
2-((1,1-Dioxidothietan-3-yl)amino)-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1,1-Dioxidothietan-3-yl)amino)-N-methylacetamide is a novel compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a thietane ring with a dioxido substituent, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1-Dioxidothietan-3-yl)amino)-N-methylacetamide typically involves the reaction of 3-bromothietane 1,1-dioxide with N-methylacetamide in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran at room temperature for several hours . The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-((1,1-Dioxidothietan-3-yl)amino)-N-methylacetamide can undergo various types of chemical reactions, including:
Oxidation: The thietane ring can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce thietane derivatives with different substituents.
Aplicaciones Científicas De Investigación
2-((1,1-Dioxidothietan-3-yl)amino)-N-methylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-((1,1-Dioxidothietan-3-yl)amino)-N-methylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may modulate signaling pathways involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
3-Bromothietane 1,1-dioxide: A precursor in the synthesis of 2-((1,1-Dioxidothietan-3-yl)amino)-N-methylacetamide.
N-methylacetamide: Another precursor used in the synthesis.
Other thietane derivatives: Compounds with similar structures but different substituents.
Uniqueness
This compound is unique due to its specific combination of a thietane ring with a dioxido substituent and an amino group
Propiedades
Fórmula molecular |
C6H12N2O3S |
|---|---|
Peso molecular |
192.24 g/mol |
Nombre IUPAC |
2-[(1,1-dioxothietan-3-yl)amino]-N-methylacetamide |
InChI |
InChI=1S/C6H12N2O3S/c1-7-6(9)2-8-5-3-12(10,11)4-5/h5,8H,2-4H2,1H3,(H,7,9) |
Clave InChI |
RFRKCYDRWQXECZ-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)CNC1CS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-but-2-enedioic acid;(1R,3S,4R,5R,8R,10R,14S)-5-[(dimethylamino)methyl]-10,14-dimethyl-2,7-dioxatetracyclo[8.4.0.01,3.04,8]tetradecan-6-one](/img/structure/B15231646.png)








![(2-Chloro-4-(methylsulfonyl)phenyl)(4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)methanone](/img/structure/B15231699.png)

![6-Bromo-8-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15231704.png)

![Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15231712.png)
